Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 2091009-80-0
VCID: VC11672411
InChI: InChI=1S/C8H8BrClN2O2/c1-3-14-8(13)5-7(10)11-4(2)6(9)12-5/h3H2,1-2H3
SMILES: CCOC(=O)C1=NC(=C(N=C1Cl)C)Br
Molecular Formula: C8H8BrClN2O2
Molecular Weight: 279.52 g/mol

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate

CAS No.: 2091009-80-0

Cat. No.: VC11672411

Molecular Formula: C8H8BrClN2O2

Molecular Weight: 279.52 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate - 2091009-80-0

Specification

CAS No. 2091009-80-0
Molecular Formula C8H8BrClN2O2
Molecular Weight 279.52 g/mol
IUPAC Name ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate
Standard InChI InChI=1S/C8H8BrClN2O2/c1-3-14-8(13)5-7(10)11-4(2)6(9)12-5/h3H2,1-2H3
Standard InChI Key GHRIDABVKDEQNS-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NC(=C(N=C1Cl)C)Br
Canonical SMILES CCOC(=O)C1=NC(=C(N=C1Cl)C)Br

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 6-bromo-3-chloro-5-methylpyrazine-2-carboxylate, reflects its substitution pattern:

  • Position 2: Ethyl ester group (COOEt\text{COOEt})

  • Position 3: Chlorine atom

  • Position 5: Methyl group

  • Position 6: Bromine atom

The SMILES string CCOC(=O)C1=NC(=C(N=C1Cl)C)Br\text{CCOC(=O)C1=NC(=C(N=C1Cl)C)Br} and InChI key GHRIDABVKDEQNS-UHFFFAOYSA-N\text{GHRIDABVKDEQNS-UHFFFAOYSA-N} provide unambiguous representations of its structure .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight279.52 g/mol
XLogP3-AA~2.8 (estimated)
Hydrogen Bond Acceptors4
Rotatable Bonds3
Melting PointNot reported

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves sequential halogenation and esterification steps. A representative route includes:

  • Bromination: Ethyl 3-hydroxy-5-methylpyrazine-2-carboxylate reacts with N\text{N}-bromosuccinimide (NBS) in DMF under inert conditions to introduce bromine at position 6 .

  • Chlorination: Subsequent treatment with chlorinating agents (e.g., POCl3\text{POCl}_3) replaces the hydroxyl group with chlorine at position 3.

Table 2: Reaction Conditions for Bromination Step

ParameterValue
ReactantEthyl 3-hydroxy-5-methylpyrazine-2-carboxylate
ReagentNBS (1.05 equiv)
SolventDMF
Temperature0°C → room temperature
Reaction Time1 hour
Yield88%

Biological and Chemical Applications

Materials Science

As a building block for:

  • Metal-Organic Frameworks (MOFs): Pyrazine derivatives coordinate with transition metals to form porous structures.

  • Ligands in Catalysis: Modifies catalytic activity in cross-coupling reactions.

Research Findings and Spectral Data

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d6d_6) :

  • δ\delta 4.30 (q, J=7.1J = 7.1 Hz, 2H, CH2CH3\text{CH}_2\text{CH}_3)

  • δ\delta 2.45 (s, 3H, CH3\text{CH}_3)

  • δ\delta 1.29 (t, J=7.1J = 7.1 Hz, 3H, CH2CH3\text{CH}_2\text{CH}_3)

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautions

  • PPE: Gloves, goggles, and lab coats required.

  • Storage: Room temperature in airtight containers .

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